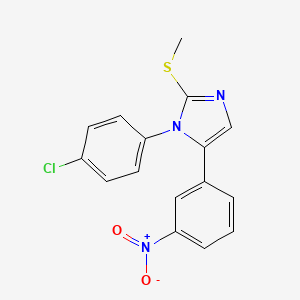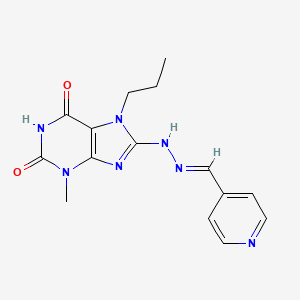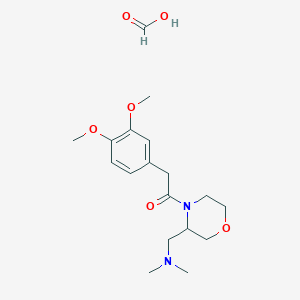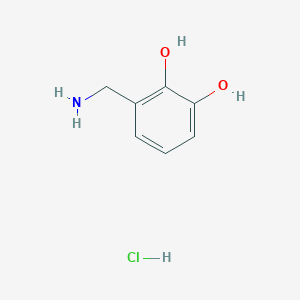
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been studied for its potential applications in the field of scientific research, particularly in the study of biological systems. The compound exhibits interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including 1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole, have been extensively researched for their antitumor properties. These compounds are reviewed for their potential in developing new antitumor drugs due to their various biological activities. Notably, some imidazole derivatives have progressed past preclinical testing stages, indicating their promising potential in cancer therapy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Implications of Chlorophenols
Chlorophenols, including those with structural similarities to this compound, have been identified as precursors to dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration. Research on chlorophenols highlights the need for understanding their environmental impact and pathways, including their role in the formation of more toxic and persistent compounds (Peng et al., 2016).
Synthesis and Transformation of Phosphorylated Azoles
The synthesis of phosphorylated azoles, closely related to the chemical structure of interest, involves methods that utilize metallic derivatives of imidazole and phosphorus halides. These compounds exhibit a wide range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects, showcasing the versatility and potential therapeutic applications of these derivatives (Abdurakhmanova et al., 2018).
Nitroimidazole Derivatives in Medicinal Chemistry
Nitroimidazoles, sharing a structural motif with this compound, are highlighted for their active research and applications in medicinal chemistry. These compounds have been utilized in clinics for their anticancer, antimicrobial, and antiparasitic properties. The review of nitroimidazole compounds underscores their significant potential in developing synthetic drugs for a broad range of applications (Li et al., 2018).
Antioxidant Capacity of Azole Derivatives
Azole derivatives have been studied for their antioxidant capacity, an area that might intersect with the applications of this compound. Understanding the reaction pathways and the extent of antioxidant activity in these compounds is crucial for their potential applications in medicinal chemistry and environmental sciences (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZWVHUZWOUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)





![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)
